5-Bromo-2-(dichloromethyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(dichloromethyl)-3-methylpyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and dichloromethyl groups in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dichloromethyl)-3-methylpyridine typically involves the bromination of 2-(dichloromethyl)-3-methylpyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of recyclable catalysts and solvents can also make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dichloromethyl)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dichloromethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 5-substituted-2-(dichloromethyl)-3-methylpyridine derivatives.
Oxidation: Formation of 5-bromo-2-(formyl)-3-methylpyridine or 5-bromo-2-(carboxyl)-3-methylpyridine.
Reduction: Formation of 5-bromo-2-(methyl)-3-methylpyridine.
Scientific Research Applications
5-Bromo-2-(dichloromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dichloromethyl)-3-methylpyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromine and dichloromethyl groups can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Used as an intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy.
5-Bromo-2-iodopyrimidine: Utilized in selective palladium-catalyzed cross-coupling reactions.
Uniqueness
5-Bromo-2-(dichloromethyl)-3-methylpyridine is unique due to the presence of both bromine and dichloromethyl groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H6BrCl2N |
---|---|
Molecular Weight |
254.94 g/mol |
IUPAC Name |
5-bromo-2-(dichloromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3,7H,1H3 |
InChI Key |
UWJVVBZJJHIACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.